4-Bromo-2,6-dimethylphenol

Vue d'ensemble

Description

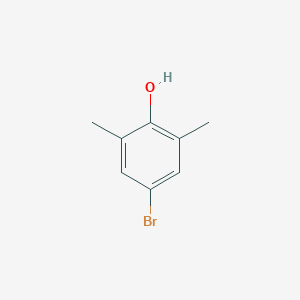

4-Bromo-2,6-dimethylphenol: is an organic compound with the molecular formula C8H9BrO . It is a derivative of phenol, where the hydrogen atoms at the 4th position and the 2nd and 6th positions are substituted by a bromine atom and two methyl groups, respectively. This compound is known for its use as a preservative and microbicide in various industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Bromo-2,6-dimethylphenol is typically synthesized through the bromination of 2,6-dimethylphenol. The reaction is carried out in glacial acetic acid at a temperature of around 15°C. The bromination process involves the addition of bromine to the aromatic ring of 2,6-dimethylphenol, resulting in the formation of this compound .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of large-scale reactors where 2,6-dimethylphenol is treated with bromine in the presence of a solvent such as glacial acetic acid. The reaction mixture is maintained at a controlled temperature to ensure the selective bromination at the 4th position. The product is then purified through crystallization or distillation .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-2,6-dimethylphenol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different phenolic compounds.

Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The bromine atom can be reduced to form 2,6-dimethylphenol.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically carried out in aqueous or alcoholic solutions.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Formation of 2,6-dimethylphenol derivatives.

Oxidation Reactions: Formation of quinones or other oxidized phenolic compounds.

Reduction Reactions: Formation of 2,6-dimethylphenol.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C8H9BrO

- Molecular Weight : 201.06 g/mol

- Appearance : Red or light brown crystalline powder with a distinct phenolic odor.

Chemistry

BDMP serves as an important intermediate in organic synthesis. It is utilized in:

- Synthesis of Organic Compounds : Acts as a reagent in various chemical reactions, including substitution and oxidation reactions.

- Polymerization Reactions : Used in phase transfer catalyzed polymerization processes to create new materials with specific properties .

Biology

In biological research, BDMP is investigated for its antimicrobial properties:

- Microbicide : Effective in controlling microbial growth in environments such as paper mills and water treatment facilities .

- Metabolic Studies : Its interactions with biological molecules are studied to understand its metabolic pathways and potential effects on microbial populations.

Medicine

While not directly used as a therapeutic agent, BDMP has potential applications in drug development:

- Antiviral Properties : Investigated for its role in the synthesis of compounds with antiviral activity, particularly against HIV.

- Precursor for Biologically Active Compounds : Functions as a precursor in the synthesis of various biologically active derivatives .

Industry

BDMP is widely used in industrial applications:

- Preservative : Employed in coatings and slurries to prevent microbial fouling and extend product shelf life.

- Water Treatment : Utilized to control microbial growth in water treatment processes, enhancing water quality and safety .

Case Study 1: Water Treatment Facilities

A controlled study at a municipal water treatment facility demonstrated that the addition of BDMP significantly reduced microbial populations, leading to improved water quality metrics over a six-month period.

Case Study 2: Antiviral Research

Research conducted at a pharmaceutical lab explored the synthesis of BDMP derivatives that exhibited promising antiviral activity against HIV. The study highlighted the compound's potential as a lead structure for further drug development.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Organic Synthesis | Intermediate for various organic reactions |

| Biology | Microbicide | Effective against microbial growth |

| Medicine | Antiviral Research | Potential lead compound for anti-HIV drugs |

| Industry | Preservative | Extends shelf life of products |

Mécanisme D'action

The mechanism of action of 4-Bromo-2,6-dimethylphenol as a microbicide involves the disruption of microbial cell membranes. The phenolic group interacts with the lipid bilayer of microbial cells, leading to increased membrane permeability and eventual cell lysis. The bromine atom enhances the compound’s lipophilicity, allowing it to penetrate microbial cell walls more effectively .

Comparaison Avec Des Composés Similaires

2,6-Dimethylphenol: Lacks the bromine atom, making it less effective as a microbicide.

4-Bromo-2,6-dichlorophenol: Contains additional chlorine atoms, which may alter its chemical reactivity and biological activity.

4-Bromo-2,6-difluorophenol: Contains fluorine atoms, which can significantly change its chemical properties and applications.

Uniqueness: 4-Bromo-2,6-dimethylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methyl groups enhances its effectiveness as a microbicide and its utility in organic synthesis .

Activité Biologique

4-Bromo-2,6-dimethylphenol (BDMP) is an organic compound with the molecular formula . It is a derivative of phenol, characterized by the substitution of a bromine atom at the 4-position and two methyl groups at the 2 and 6 positions. This unique structural configuration imparts significant biological activity, particularly as a microbicide and preservative in various industrial applications.

The biological activity of BDMP primarily revolves around its microbicidal properties . It effectively inhibits microbial growth by disrupting cellular processes in bacteria and fungi. The mechanism of action is believed to involve:

- Membrane Disruption : BDMP interacts with microbial cell membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, further contributing to its antimicrobial effects.

Applications

BDMP is utilized in several fields due to its biological activity:

- Microbicide : Used in disinfectants and preservatives to control microbial contamination in products ranging from paints to personal care items.

- Industrial Applications : Employed in paper mills, oil fields, and water treatment facilities to prevent microbial fouling.

- Synthesis of Biologically Active Compounds : Serves as a precursor in the synthesis of potential antiviral agents and other pharmaceuticals.

Comparative Analysis

The effectiveness of BDMP can be compared with structurally similar compounds. The following table highlights key differences and unique properties among these compounds:

| Compound Name | Key Differences | Unique Properties |

|---|---|---|

| 2,6-Dimethylphenol | Lacks bromine atom | Less effective as a microbicide |

| 4-Bromo-2,6-dichlorophenol | Contains additional chlorine atoms | Altered chemical reactivity and biological activity |

| 4-Bromo-2,6-difluorophenol | Contains fluorine atoms | Significant changes in chemical properties |

| This compound | Contains bromine and methyl groups | Enhanced antimicrobial effectiveness |

Research Findings

Recent studies have further elucidated the biological activities of BDMP:

- Antimicrobial Efficacy : Research has demonstrated that BDMP exhibits strong antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Its minimum inhibitory concentration (MIC) values indicate potent activity comparable to other known microbicides.

- Antioxidant Properties : Some derivatives of BDMP have shown potential antioxidant activity, which may contribute to its utility in preserving biological systems and enhancing product stability.

- Environmental Stability : Studies indicate that environmental factors such as pH and temperature significantly influence the efficacy of BDMP. For instance, higher temperatures can enhance its antimicrobial action but may also lead to degradation under extreme conditions.

Case Studies

Several case studies illustrate the practical applications of BDMP:

- Water Treatment Facilities : In a controlled study at a municipal water treatment plant, BDMP was used to reduce microbial load effectively, demonstrating a reduction in coliform bacteria levels by over 90% within hours of application.

- Leather Processing : In leather manufacturing, BDMP was incorporated into tanning solutions to prevent microbial spoilage during production. The treated leather showed improved durability and resistance to degradation compared to untreated samples.

Safety and Toxicology

While BDMP is effective as a microbicide, it is also classified as harmful if swallowed or upon skin contact (H302, H312) due to its toxicological profile. Safety data sheets recommend handling it with appropriate protective equipment to minimize exposure risks .

Q & A

Q. Basic Synthesis and Purification

Q. Q1. What are the standard methods for synthesizing 4-Bromo-2,6-dimethylphenol, and how can purity be optimized?

Methodological Answer: this compound is synthesized via bromination of 2,6-dimethylphenol using bromine in chlorinated solvents (e.g., chloroform or phosgene). Evidence shows that iodine-initiated polymerization in tetrahydrofuran (THF) is also effective, yielding 97% purity . To optimize purity:

- Use controlled stoichiometry to minimize byproducts like 3,4-dibromo-2,6-dimethylphenol and 3,4,5-tribromo-2,6-dimethylphenol.

- Employ column chromatography with silica gel for post-synthesis purification.

- Monitor reaction progress via UV-Vis spectroscopy or HPLC to ensure completion .

Q. Basic Analytical Characterization

Q. Q2. Which analytical techniques are most effective for quantifying this compound in complex matrices?

Methodological Answer:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) is widely used. A two-step derivatization method involving 2,6-dimethylphenol derivatives (e.g., 4-chloro- or 4-iodo-analogs) enables selective quantification in water matrices .

- Luminescence Quenching : Sol-gel silicate thin films doped with tris(2,2'-bipyridine)ruthenium(II) can detect quenching effects proportional to analyte concentration, with detection limits <0.01 mg/L .

- NMR Spectroscopy : H NMR (δ 2.05 ppm for methyl groups, 7.34 ppm for aromatic protons) confirms structural integrity .

Q. Advanced Synthesis: Polymerization Mechanisms

Q. Q3. How does phase-transfer catalysis (PTC) enhance the polymerization of this compound?

Methodological Answer: PTC enables controlled chain-growth polycondensation via single electron transfer (SET) mechanisms:

- Use tetrabutylammonium bromide (TBAB) as a catalyst in biphasic systems (aqueous NaOH/organic solvent).

- Terminating agents like 2,4,6-tri-tert-butylphenol regulate molecular weight.

- Key parameters:

Q. Q4. How do electronic descriptors predict the toxicity of this compound to Tetrahymena pyriformis?

Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models use electronic-structure informatics:

- Key Descriptors :

- Partial atomic charge on oxygen (): Correlates with electrophilicity.

- Polarizability (): Reflects membrane permeability.

- Model Validation :

- for toxicity (log(IGC) = 1.207).

- Cross-validated confirms robustness .

Q. Q5. Why does bromination at the 4-position increase the acidity of 2,6-dimethylphenol?

Methodological Answer: The electron-withdrawing inductive effect of bromine destabilizes the phenoxide ion transition state, enhancing acidity:

- pKa Values :

- 2,6-Dimethylphenol: ~10.2.

- This compound: ~8.8.

- Steric effects are negligible due to the para-position, allowing electronic effects to dominate .

Q. Advanced Applications: Medicinal Chemistry

Q. Q6. How is this compound utilized in HIV-1 reverse transcriptase inhibitors?

Methodological Answer: It serves as a key intermediate in diarylaniline derivatives:

Propriétés

IUPAC Name |

4-bromo-2,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVFYUORUHNMBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25734-86-5 | |

| Record name | Phenol, 4-bromo-2,6-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25734-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9062354 | |

| Record name | Phenol, 4-bromo-2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red or light brown crystalline powder with a phenolic odor; [Alfa Aesar MSDS] | |

| Record name | 4-Bromo-2,6-xylenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19507 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2374-05-2, 58170-30-2 | |

| Record name | 4-Bromo-2,6-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2374-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,6-xylenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002374052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, bromodimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058170302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2,6-dimethylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-bromo-2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-bromo-2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2,6-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMO-2,6-XYLENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PE2VSV8GBM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.